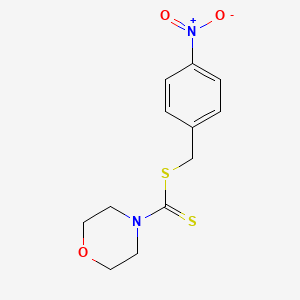

4-Nitrobenzyl morpholine-4-carbodithioate

Description

Properties

IUPAC Name |

(4-nitrophenyl)methyl morpholine-4-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEUXOYPPBYZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4-Nitrobenzyl morpholine-4-carbodithioate: A Comprehensive Guide

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-Nitrobenzyl morpholine-4-carbodithioate, a compound of interest in medicinal chemistry. Dithiocarbamates are a versatile class of organosulfur compounds known for their chelating properties and wide-ranging biological activities.[1] The incorporation of the morpholine moiety is a well-established strategy in drug design to enhance pharmacokinetic properties such as solubility and metabolic stability.[2][3] This document outlines a robust, two-step, one-pot synthesis protocol, detailed procedures for reaction monitoring and purification, and a full suite of spectroscopic characterization techniques (FT-IR, ¹H NMR, ¹³C NMR, and MS) to validate the molecular structure and purity of the title compound. This guide is intended for researchers and scientists in the field of drug discovery and development.

Introduction: Rationale and Significance

Dithiocarbamates (DTCs) are monoanionic ligands that are readily prepared and form stable complexes with a variety of metals, a property that underpins their use in medicine, agriculture, and materials science.[1][4] Their biological significance is vast, with derivatives exhibiting anticancer, antimicrobial, and antifungal properties.[2] A notable example is Disulfiram, a thiuram disulfide derived from diethyldithiocarbamate, used in the treatment of alcoholism.[4]

The morpholine ring is considered a "privileged" scaffold in medicinal chemistry.[3][5] Its inclusion in a molecule can confer favorable properties, including improved aqueous solubility, metabolic stability, and bioavailability, making it a common feature in many approved drugs.[2][3]

The target compound, this compound, combines these two key pharmacophores. The synthesis involves the S-alkylation of a morpholine-derived dithiocarbamate with a 4-nitrobenzyl group.[6] The nitrobenzyl moiety itself is a crucial component in various biologically active molecules, including potential anticancer agents.[7] Therefore, the synthesis and characterization of this specific molecule serve as a valuable case study and provide a potential building block for the development of novel therapeutic agents.

Synthesis and Purification

Principle of the Reaction

The synthesis is a two-step process conducted in a single pot.

-

Formation of the Dithiocarbamate Salt: The reaction is initiated by the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbon of carbon disulfide (CS₂). In the presence of a base like sodium hydroxide, the resulting dithiocarbamic acid is deprotonated to form the stable sodium morpholine-4-carbodithioate salt.[6] This reaction is typically performed at a low temperature to control the exothermic nature of the initial amine-CS₂ addition.

-

S-Alkylation: The synthesized dithiocarbamate salt then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. This results in the displacement of the bromide ion and the formation of the C-S bond, yielding the final ester product, this compound.[6]

Experimental Protocol: Synthesis

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Morpholine | ≥99% | Sigma-Aldrich |

| Carbon Disulfide (CS₂) | ≥99.9% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific |

| 4-Nitrobenzyl bromide | 99% | Acros Organics |

| Ethanol (EtOH) | 95% | VWR Chemicals |

| Deionized Water | - | In-house |

| Diethyl Ether | ACS Grade | Fisher Scientific |

Step-by-Step Procedure:

-

Preparation of Sodium Morpholine-4-carbodithioate:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of 95% ethanol. Cool the solution to 0-5 °C in an ice bath.

-

To this cold solution, add morpholine (8.71 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.

-

Slowly add carbon disulfide (7.61 g, 0.1 mol) to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Stir the resulting mixture vigorously in the ice bath for an additional 2 hours. The formation of a pale-yellow precipitate of the sodium salt should be observed.

-

-

Synthesis of this compound:

-

Prepare a solution of 4-nitrobenzyl bromide (21.6 g, 0.1 mol) in 50 mL of ethanol.

-

Add this solution dropwise to the cold suspension of the dithiocarbamate salt over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Pour the reaction mixture into 500 mL of ice-cold deionized water with gentle stirring.

-

A solid precipitate of the crude product will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.[8]

-

Wash the solid with copious amounts of cold deionized water to remove inorganic salts, followed by a wash with a small amount of cold diethyl ether to remove nonpolar impurities.

-

Allow the crude product to air-dry.

-

Reaction Monitoring: Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[9][10][11][12]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.[13]

-

Mobile Phase: A mixture of Hexane:Ethyl Acetate (7:3 v/v) is a suitable starting point. The polarity can be adjusted to achieve optimal separation (Rf value of the product around 0.3-0.4).

-

Procedure: A small aliquot of the reaction mixture is spotted on the TLC plate alongside spots of the starting materials (morpholine and 4-nitrobenzyl bromide).[12][13]

-

Visualization: The spots are visualized under a UV lamp at 254 nm, where the aromatic product and nitrobenzyl bromide will appear as dark spots.[9] The reaction is considered complete when the spot corresponding to 4-nitrobenzyl bromide has disappeared.

Purification: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[14][15] The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[16]

-

Solvent Selection: Ethanol is an excellent solvent for this purpose. The crude product should be highly soluble in hot ethanol and sparingly soluble at room temperature or below.

-

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to just dissolve the solid completely.[16]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.[15]

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[8][17]

-

Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

-

Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 40-50 °C to a constant weight.[15][16]

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Characterization

Once purified, the identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Physical Properties

A summary of the key physical data is essential for the initial characterization of the new compound.

| Property | Observed Value |

| Appearance | Pale yellow crystalline solid |

| Yield | Typically 80-90% |

| Melting Point | To be determined experimentally (sharp range indicates purity) |

| Solubility | Soluble in DMSO, Chloroform, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[1]

-

Causality: The key vibrational bands confirm the successful formation of the dithiocarbamate ester. The C-N bond in dithiocarbamates has a partial double bond character due to resonance, resulting in a characteristic stretching frequency between that of a single and a double bond.[18] The C=S stretch is also a key indicator.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3100-2850 | C-H stretch | Aliphatic C-H from morpholine and benzyl groups |

| ~1520 & ~1345 | N-O stretch | Asymmetric and symmetric stretching of the nitro (NO₂) group |

| ~1490-1450 | C=N⁺ stretch | "Thioureide" band, indicates partial double bond character of the C-N bond[1][18] |

| ~1115 | C-O-C stretch | Ether linkage in the morpholine ring |

| ~1000-950 | C=S stretch | Stretching vibration of the thione group[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (500 MHz, CDCl₃)

-

Causality: The chemical shifts and splitting patterns are definitive proof of the structure. The morpholine protons appear as two distinct triplets due to their different chemical environments (adjacent to oxygen vs. nitrogen). The benzylic protons appear as a singlet, and the aromatic protons of the 4-nitrophenyl group show a characteristic AA'BB' system (two doublets) due to symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 2H | Ar-H (protons ortho to NO₂) |

| ~7.60 | d | 2H | Ar-H (protons meta to NO₂) |

| ~4.65 | s | 2H | S-CH₂-Ar (Benzylic protons) |

| ~4.20 | t | 2H | N-CH₂ (Morpholine protons adjacent to N) |

| ~4.00 | t | 2H | N-CH₂ (Morpholine protons adjacent to N) |

| ~3.80 | t | 4H | O-CH₂ (Morpholine protons adjacent to O) |

¹³C NMR (125 MHz, CDCl₃)

-

Causality: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, confirming the molecular symmetry. The downfield signal around 195-200 ppm is highly characteristic of the C=S carbon in the dithiocarbamate group.

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | N-C=S (Dithiocarbamate carbon) |

| ~147.5 | Ar-C (Carbon attached to NO₂) |

| ~143.0 | Ar-C (Quaternary carbon attached to CH₂-S) |

| ~130.0 | Ar-CH (Carbons ortho to NO₂) |

| ~124.0 | Ar-CH (Carbons meta to NO₂) |

| ~66.5 | O-CH₂ (Morpholine carbons) |

| ~52.0, ~50.0 | N-CH₂ (Morpholine carbons) |

| ~42.0 | S-CH₂ (Benzylic carbon) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[19][20]

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or a sodium adduct [M+Na]⁺.

| m/z Value | Assignment |

| 299.06 | [M+H]⁺ |

| 321.04 | [M+Na]⁺ |

| 136.05 | [4-nitrobenzyl fragment]⁺ |

| 164.02 | [morpholine-4-carbodithioate fragment]⁻ (in negative mode) |

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Conclusion

This guide presents a validated and reproducible protocol for the synthesis of this compound. The one-pot reaction is efficient, and the purification via recrystallization yields a product of high purity. The structural identity of the compound has been unequivocally confirmed by a combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, with the obtained data being fully consistent with the proposed structure. This well-characterized molecule, featuring both the beneficial morpholine scaffold and the reactive dithiocarbamate linker, represents a valuable asset for further investigation and derivatization in drug discovery programs.

References

-

Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(28), 12572-12594. [Link]

-

University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. [Link]

-

Wong, W. (n.d.). Monitoring Reactions by TLC. Washington State University. [Link]

-

Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

-

Wikipedia. (n.d.). Thin-layer chromatography. [Link]

-

Nichols, L. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

-

Lee, S., et al. (2018). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. PLoS ONE, 13(10), e0205129. [Link]

-

Ejidike, I. P., & Onwudiwe, D. C. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications, 2018, 6291503. [Link]

-

Kumar, S., & Mittal, A. (2008). Comparative study on the IR spectra of some transition metal dithiocarbamates. E-Journal of Chemistry, 5(S1), 1011-1016. [Link]

-

SUNY Potsdam. (n.d.). Recrystallization1. [Link]

-

Technology Networks. (2013). Analysis of Dithiocarbamate Pesticides by GC-MS. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. [Link]

-

Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis, Characterization and Thermal Studies of Nickel(II) and Palladium(II) Dithiocarbamate Complexes as Precursors for Metal Sulfide Nanoparticles. International Journal of Molecular Sciences, 12(10), 6974-6987. [Link]

-

Wikipedia. (n.d.). Dithiocarbamate. [Link]

-

Labcompare. (2013). Analysis of Dithiocarbamate Pesticides by GC-MS. [Link]

-

Hadda, T. B., et al. (2010). Synthesis and Characterization of new Dithiocarbamate Complexes. Asian Journal of Research in Chemistry, 3(4), 939-943. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. [Link]

-

Wong, J. W. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Food Additives & Contaminants: Part A, 39(8), 1419-1433. [Link]

-

University of Babylon. (2021). Experimental No. (4) Recrystallization. [Link]

-

Millikin University. (n.d.). Experiment 9 — Recrystallization. [Link]

-

Akyüz, M. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link]

-

Ekpunobi, U. E., et al. (2011). Synthesis and Characterization of Copper Aluminium Sulphide Thin Film from Dithiocarbamate Complexes. Chalcogenide Letters, 8(9), 569-575. [Link]

-

Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. [Link]

-

Taylor & Francis Online. (n.d.). Dithiocarbamates – Knowledge and References. [Link]

-

The Royal Society of Chemistry. (2010). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Li, W. W., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o754. [Link]

-

MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

-

Reimann, W., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(4), M1296. [Link]

-

Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235. [Link]

-

Mafud, A. C., et al. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023. [Link]

-

Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 68(Pt 5), o1235. [Link]

-

Kaur, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 164-177. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Ferreira, L. G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3532-3541. [Link]

-

NIST. (n.d.). Morpholine, 4-nitroso-. NIST WebBook. [Link]

-

ResearchGate. (2016). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

-

Mafud, A. C., et al. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E, 67, o2023. [Link]

-

ResearchGate. (2014). (PDF) New mononuclear organotin(IV) 4-benzhydrylpiperazine-1-carbodithioates: Synthesis, spectroscopic characterization, X-ray structures and in vitro antimicrobial activities. [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

Sources

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 7. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amherst.edu [amherst.edu]

- 9. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thin-layer chromatography - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. Recrystallization [sites.pitt.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. ajrconline.org [ajrconline.org]

- 19. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. technologynetworks.com [technologynetworks.com]

An In-depth Technical Guide to 4-Nitrobenzyl morpholine-4-carbodithioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzyl morpholine-4-carbodithioate is a dithiocarbamate derivative incorporating a morpholine ring and a 4-nitrobenzyl group. Dithiocarbamates are a versatile class of compounds known for their ability to act as ligands for metal ions and their wide range of biological activities. The morpholine moiety is a common scaffold in medicinal chemistry, often introduced to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The 4-nitrobenzyl group provides a reactive handle and can influence the electronic properties and biological activity of the compound. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound.

Synthesis and Characterization

The synthesis of this compound typically proceeds through a two-step process. The first step involves the formation of a dithiocarbamate salt, followed by alkylation with 4-nitrobenzyl halide.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of Sodium morpholine-4-carbodithioate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine in a suitable solvent such as ethanol.

-

Addition of Reagents: Cool the solution in an ice bath. Slowly add carbon disulfide, followed by a solution of sodium hydroxide.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

-

Isolation: The resulting precipitate of sodium morpholine-4-carbodithioate is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.[1]

Part 2: Synthesis of this compound

-

Reaction Setup: Dissolve the synthesized sodium morpholine-4-carbodithioate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Addition of Alkylating Agent: Add 4-nitrobenzyl bromide or chloride to the solution.

-

Reaction: Heat the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, pour the mixture into ice-cold water to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Caption: Synthesis workflow for this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C12H14N2O3S2 | - |

| Molecular Weight | 298.38 g/mol | - |

| Appearance | Solid | [2] |

| Melting Point | Not explicitly reported, related compounds have a wide range. | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | - |

| Stability | Dithiocarbamates can be sensitive to acids. | - |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of the morpholine moiety typically exhibits two characteristic multiplets for the methylene protons adjacent to the oxygen and nitrogen atoms.[3] The protons of the 4-nitrobenzyl group will show signals in the aromatic region, with the chemical shifts influenced by the electron-withdrawing nitro group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms of the morpholine ring, typically with the carbons adjacent to the oxygen appearing at a lower field.[3] The carbodithioate carbon (N-C=S) will have a characteristic chemical shift. The aromatic carbons of the nitrobenzyl group will also be present in the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands to expect include:

-

C-H stretching: From the morpholine and benzyl groups.[4]

-

N-C=S stretching: Characteristic of the dithiocarbamate group.

-

NO₂ stretching: Asymmetric and symmetric stretches from the nitro group.

-

C-O-C stretching: From the morpholine ring ether linkage.[4]

UV-Visible Spectroscopy

The UV-Vis spectrum is expected to show absorption bands corresponding to the electronic transitions within the 4-nitrobenzyl chromophore. The nitroaromatic system typically exhibits strong absorption in the UV region.[5][6]

Potential Applications

While specific applications of this compound are not extensively documented, compounds with similar structures have shown a range of biological activities.

-

Antimicrobial and Antifungal Agents: Dithiocarbamates and their metal complexes are known for their antimicrobial and antifungal properties.[1]

-

Anticancer Activity: The 4-(4-nitrobenzyl)morpholine scaffold has been investigated for its potential anticancer properties.[7]

-

Corrosion Inhibitors: Dithiocarbamates can act as effective corrosion inhibitors for various metals.

-

Synthetic Intermediates: This compound can serve as a versatile intermediate in the synthesis of more complex molecules and heterocyclic systems.[1]

Caption: Potential application areas of this compound.

Conclusion

This compound is a compound with interesting structural features that suggest a range of potential applications in medicinal chemistry and materials science. This guide has outlined its synthesis, key physicochemical properties, and spectroscopic characteristics. Further research into its biological activities and material properties is warranted to fully explore its potential.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoenagel Condensation.

- National Institutes of Health. (n.d.). 4-(4-Nitrobenzyl)morpholine. PMC.

- National Institutes of Health. (n.d.). N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. PMC.

- ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine.

- National Institutes of Health. (n.d.). Morpholin-4-ium morpholine-4-carbodithioate. PMC.

- ResearchGate. (n.d.). N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide.

- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

- PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine.

- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.

- ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum....

- ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.

- ResearchGate. (n.d.). Morpholin-4-ium morpholine-4-carbodithioate.

- MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.

- National Institutes of Health. (n.d.). 4-(4-Nitrophenyl)morpholine. PMC.

- National Center for Biotechnology Information. (n.d.). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC.

- ResearchGate. (n.d.). IR spectrum of the morpholine-4-carbodithioate.

- Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.

- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”.

- PubChem. (n.d.). 4-(3-Nitrobenzyl)morpholine.

- ATB. (n.d.). Morpholine.

- National Institutes of Health. (n.d.). Morpholine. PubChem.

- ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.

- PubChem. (2025, November 22). S-morpholin-4-yl N-(4-nitrobenzoyl)carbamothioate.

- BenchChem. (2025). Application Notes and Protocols: Morpholine-4-carbodithioic Acid in Pharmaceutical Synthesis.

- Chemsrc. (2025, August 26). methyl morpholine-4-carbodithioate.

Sources

4-Nitrobenzyl morpholine-4-carbodithioate mechanism as a RAFT agent

An In-Depth Technical Guide to the Mechanism of 4-Nitrobenzyl morpholine-4-carbodithioate as a RAFT Agent

Foreword: A Senior Application Scientist's Perspective

In the realm of polymer chemistry, the pursuit of precision is paramount. The ability to dictate molecular weight, architecture, and functionality opens doors to materials with unprecedented capabilities, from advanced drug delivery systems to next-generation electronics. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of this pursuit, offering a robust and versatile platform for controlled radical polymerization.[1][2]

This guide is designed for the discerning researcher and developer. It moves beyond a superficial overview to provide a deep, mechanistic understanding of a specific, highly effective RAFT agent: this compound. We will not merely list procedural steps; we will explore the why—the causal relationships between molecular structure, reaction kinetics, and the final polymer properties. Our focus is on building a self-validating system of knowledge, where a clear grasp of the mechanism empowers you to troubleshoot, optimize, and innovate. Every claim is grounded in authoritative literature, ensuring a foundation of trustworthiness and scientific integrity.

The Foundation: Understanding the RAFT Polymerization Landscape

RAFT polymerization is a sophisticated form of reversible-deactivation radical polymerization (RDRP). It masterfully controls polymer growth by employing a thiocarbonylthio compound, known as the RAFT agent, to mediate the reaction.[2] This process overlays a degenerative chain transfer mechanism onto a conventional free-radical polymerization, allowing chains to grow at a similar rate and resulting in polymers with low polydispersity (PDI), predictable molecular weights, and a high degree of end-group functionality.[2]

The heart of any RAFT process is the chain transfer agent, which has the general structure Z-C(=S)S-R . The efficacy of the entire polymerization hinges on the judicious selection of the 'Z' and 'R' groups for a specific monomer and set of reaction conditions.[2]

-

The Z Group (Stabilizing Group): This group modulates the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical adduct. Its choice is critical for controlling the equilibrium between active and dormant species.

-

The R Group (Leaving Group): This group must be a good homolytic leaving group, capable of fragmenting rapidly from the intermediate radical adduct.[3][4][5] Crucially, the expelled radical (R•) must also be an efficient initiator, readily adding to a monomer to begin a new polymer chain.[4][5]

Deconstructing the Agent: this compound

Let us now dissect our specific agent of interest to understand how its constituent parts fulfill these critical roles.

-

Structure:

-

Z Group (Morpholine-4-carbodithioate): This is a dithiocarbamate-type 'Z' group. The key feature is the nitrogen atom of the morpholine ring, whose lone pair of electrons conjugates with the thiocarbonyl (C=S) group.[6] This electronic contribution activates the C=S bond for radical addition while also stabilizing the resulting intermediate. Dithiocarbamates are noted for their stability and are particularly effective for controlling the polymerization of both 'more activated monomers' (MAMs) like acrylates and 'less activated monomers' (LAMs) like vinyl acetate, showcasing their versatility.[6] They are also substantially less susceptible to nucleophilic attack compared to other RAFT agent classes like dithioesters or trithiocarbonates.[7]

-

R Group (4-Nitrobenzyl): The 4-nitrobenzyl group serves as an excellent leaving group (R). The benzyl radical is stabilized by the phenyl ring, and this stability is further enhanced by the electron-withdrawing nitro group at the para position. This ensures that upon addition of a propagating radical to the RAFT agent, fragmentation favors the release of the R• radical.[5][8] This radical is also a highly efficient re-initiating species, ensuring new polymer chains are started quickly, a prerequisite for maintaining control over the polymerization.

-

Synthesis Pathway

The synthesis of this compound is a logical, two-step process grounded in established chemical principles.

-

Formation of the Dithiocarbamate Salt: Morpholine, a secondary amine, reacts with carbon disulfide in a cold ethanol-water medium to produce the morpholinium morpholine-4-carbodithioate salt.[9][10] This is a classic nucleophilic addition of the amine to CS₂.

-

Alkylation to Form the RAFT Agent: The dithiocarbamate anion of the salt then acts as a nucleophile, displacing a halide from 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) in a standard Sₙ2 reaction. This step attaches the R group and completes the synthesis of the target RAFT agent.[3]

The Core Mechanism: A Step-by-Step Deconstruction

The RAFT mechanism is a dynamic sequence of events. While it occurs in concert with the standard steps of a radical polymerization (initiation, propagation, termination), it is the RAFT-specific equilibria that impart control.

Step I: Initiation

The process begins identically to a conventional free-radical polymerization. A thermal or photochemical initiator (e.g., AIBN) decomposes to generate initial radicals (I•). These radicals add to a monomer molecule (M) to produce a short, propagating polymer chain radical (Pₙ•).[11]

Caption: Step I: Initiation of polymerization.

Step II & III: Pre-Equilibrium & Re-initiation

This is the crucial activation phase for the RAFT agent. A propagating radical (Pₙ•) adds to the C=S bond of the this compound. This forms a transient intermediate radical. This intermediate rapidly fragments, releasing either the original propagating radical (Pₙ•) or, more favorably, the 4-nitrobenzyl leaving group radical (R•).[5] The expelled R• radical then re-initiates a new polymer chain by adding to a monomer.[4]

Caption: Steps II & III: RAFT agent activation and re-initiation.

Step IV: The Main RAFT Equilibrium

Once the initial RAFT agent is consumed, the system enters the main equilibrium. This is the heart of the control mechanism.[4] A propagating radical (Pₙ•) adds to a dormant polymer chain (which is itself a RAFT agent, Pₘ-S-C(=S)-Z), forming the same class of intermediate radical. This intermediate then fragments, releasing a new propagating radical (Pₘ•). This rapid, degenerative transfer ensures that all chains have an equal probability of growth.[4][12] The concentration of active propagating radicals at any given moment is very low, which significantly suppresses termination reactions relative to propagation.

Caption: Step IV: The main degenerative transfer equilibrium.

Step V: Termination

Despite the control exerted by the RAFT equilibrium, termination is not eliminated. Two active radicals can still combine to form a "dead" polymer chain in a bimolecular termination event.[4] However, because the main equilibrium keeps the concentration of these active radicals low, the rate of termination is greatly reduced, allowing for the synthesis of high molecular weight polymers with preserved chain-end functionality.

Caption: Step V: Bimolecular termination pathway.

From Theory to Practice: Experimental Protocols & Data Validation

A robust mechanistic understanding must be paired with reliable experimental execution. The following protocols provide a self-validating framework for synthesis and application.

Experimental Protocol 1: Synthesis of this compound

Causality: This two-step synthesis first creates the nucleophilic dithiocarbamate salt, which is then coupled with the electrophilic benzyl halide. Each step is designed for high yield and purity, which is critical as impurities can negatively impact polymerization control.

Methodology:

-

Salt Formation:

-

In a flask set in an ice bath, dissolve morpholine (2.0 equivalents) in a 1:1 ethanol/water mixture.

-

While stirring vigorously, slowly add carbon disulfide (1.0 equivalent) dropwise. The temperature should be maintained below 10 °C.

-

A precipitate of morpholinium morpholine-4-carbodithioate will form. Continue stirring in the ice bath for 2 hours.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[9]

-

-

Alkylation:

-

Dissolve the dried dithiocarbamate salt (1.0 equivalent) in acetone or acetonitrile.

-

Add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting materials.

-

Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the resulting solid product by recrystallization from ethanol or by column chromatography.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

-

Experimental Protocol 2: General RAFT Polymerization

Causality: This protocol ensures the reaction is performed under anaerobic conditions to prevent oxygen from quenching the radicals. The ratio of monomer to RAFT agent is the primary determinant of the final molecular weight, while the ratio of RAFT agent to initiator influences the reaction rate and the number of "dead" chains.

Methodology:

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine the monomer (e.g., styrene or methyl methacrylate), this compound (the RAFT agent), a radical initiator (e.g., AIBN), and the desired solvent (e.g., toluene or anisole).[14][15]

-

Degassing: Seal the flask with a rubber septum. Subject the mixture to a minimum of three freeze-pump-thaw cycles to remove all dissolved oxygen.[14]

-

Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70-90 °C for AIBN).[11][14]

-

Monitoring: At timed intervals, carefully withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe. Quench the polymerization in the aliquot by exposing it to air and cooling it in an ice bath.

-

Analysis: Analyze the aliquots to determine monomer conversion (via ¹H NMR or gravimetry) and polymer molecular weight (Mₙ) and polydispersity (Đ or PDI) (via Size Exclusion Chromatography, SEC).[13]

-

Termination & Isolation: Once the desired conversion is reached, stop the reaction by rapidly cooling the flask and exposing the contents to air. Isolate the polymer by precipitating the solution into a non-solvent (e.g., cold methanol) and drying the product under vacuum.[11]

Data Presentation: Validating Control

The success of a RAFT polymerization is validated by observing key trends in the analytical data.

Table 1: Influence of [Monomer]:[RAFT] Ratio on Final Polymer Properties (Illustrative data for Styrene Polymerization at 80°C for 8h)

| Target DP ([M]:[RAFT]) | Theoretical Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | Polydispersity (Đ) |

| 100 | 10,400 | 10,100 | 1.12 |

| 200 | 20,800 | 20,200 | 1.14 |

| 400 | 41,600 | 39,900 | 1.15 |

| 800 | 83,200 | 79,500 | 1.18 |

Table 2: Kinetic Data for a Typical RAFT Polymerization ([M]:[RAFT]:[I] = 400:1:0.1)

| Time (h) | Conversion (%) | Experimental Mₙ ( g/mol ) | Polydispersity (Đ) |

| 1 | 14 | 6,100 | 1.25 |

| 2 | 29 | 12,500 | 1.18 |

| 4 | 55 | 23,800 | 1.15 |

| 6 | 76 | 32,500 | 1.15 |

| 8 | 91 | 39,900 | 1.15 |

The data clearly illustrates the hallmarks of a controlled polymerization: a linear increase in molecular weight with conversion and consistently low polydispersity values.

Concluding Remarks

This compound is a highly effective RAFT agent, deriving its power from the synergistic interplay of its constituent parts. The morpholine-4-carbodithioate 'Z' group provides excellent control over the radical addition-fragmentation equilibrium, while the electronically stabilized 4-nitrobenzyl 'R' group ensures efficient fragmentation and re-initiation. This guide has provided a comprehensive mechanistic framework, grounded in authoritative science and coupled with actionable experimental protocols. By understanding the causality behind the mechanism, researchers and developers are empowered not just to replicate results, but to innovate—tuning polymer properties with precision and designing the advanced materials of the future.

References

-

Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Agent Design and Synthesis. Macromolecules, 45(13), 5321–5342. [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]

-

Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). A New and Simple Approach to the One-Pot Synthesis of Block Copolymers of Any Functionality, Architecture, and Monomer Sequence. Journal of the American Chemical Society, 135(11), 4553–4561. [Link]

-

Boron Molecular. (n.d.). RAFT General Procedures. Boron Molecular. [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2012). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 45(24), 10018-10042. [Link]

-

University of Durham. (2011). Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. Durham E-Theses. [Link]

-

Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [Link]

-

Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2008. [Link]

-

YouTube. (2022). RAFT Polymerization - Reaction Setup. [Link]

-

Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. ResearchGate. [Link]

-

YouTube. (2020). RAFT Polymerization Overview. [Link]

-

Kitanovski, V., & Pevec, A. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 25(21), 5192. [Link]

-

Boron Molecular. (2024). The Application of RAFT Agents in Polymer Synthesis. Boron Molecular. [Link]

-

Zhang, L., & Li, W. (2019). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 11(11), 1848. [Link]

-

Boyer, C., Stenzel, M. H., Davis, T. P., & Perrier, S. (2013). End-group Functionalization of RAFT-prepared Polymers Using Thiol-X Chemistries. In Handbook of RAFT Polymerization (pp. 197-234). Wiley-VCH. [Link]

-

Van Stee, M., Jansen, V. A., & Junkers, T. (2020). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry, 11(2), 336-345. [Link]

-

Buback, M., et al. (2007). Initialization of RAFT Agents with Different Leaving Groups – Determination of the Transfer Coefficients. Macromolecular Symposia, 248(1), 128-136. [Link]

-

La, Y.-H., et al. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. Angewandte Chemie International Edition, 61(11), e202115682. [Link]

-

Szałabska, K., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(15), 3343. [Link]

-

La, Y.-H., et al. (2023). Fate of the RAFT End-Group in the Thermal Depolymerization of Polymethacrylates. ACS Macro Letters, 12(9), 1195–1201. [Link]

-

Boron Molecular. (n.d.). RAFT General Procedures. Boron Molecular. [Link]

-

Zhang, Y., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o754. [Link]

-

Chernikova, E. V., et al. (2022). RAFT-Based Polymers for Click Reactions. Polymers, 14(3), 464. [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. RAFT:选择合适的催化剂来实现可控聚合 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. boronmolecular.com [boronmolecular.com]

- 12. youtube.com [youtube.com]

- 13. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

Crystal Structure Analysis of 4-Nitrobenzyl morpholine-4-carbodithioate: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers

Abstract: This guide provides a comprehensive technical overview of the methodologies and theoretical framework for the complete crystal structure analysis of 4-Nitrobenzyl morpholine-4-carbodithioate. While the definitive crystal structure of this specific compound is not yet reported in publicly accessible crystallographic databases, this document outlines a robust workflow for its synthesis, crystallization, and in-depth structural elucidation. By synthesizing data from closely related, structurally characterized compounds—including dithiocarbamate salts and nitrobenzyl-morpholine derivatives—we project the anticipated molecular geometry, conformational features, and supramolecular interactions. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering both a practical experimental blueprint and a detailed interpretive framework for analyzing the resulting structural data, including single-crystal X-ray diffraction (SCXRD), spectroscopic characterization, and Hirshfeld surface analysis.

Introduction: Rationale and Scientific Context

Dithiocarbamates are a versatile class of 1,1-dithiolate ligands renowned for their strong metal-chelating properties and diverse applications in fields ranging from agriculture to medicine.[1][2] Their derivatives are explored as anticancer, antimicrobial, and antiviral agents.[3][4] The morpholine heterocycle is a common scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[4][5] The incorporation of a 4-nitrobenzyl group introduces a functionality known to participate in specific non-covalent interactions, such as π-π stacking and C-H···O hydrogen bonds, which can significantly influence crystal packing and, potentially, biological activity.[6][7][8][9]

The target molecule, this compound, uniquely combines these three moieties. Its structural analysis is therefore of significant interest for understanding how the electronic and steric properties of each component govern the overall molecular conformation and the resulting three-dimensional crystal architecture. This guide provides the scientific rationale and detailed protocols for conducting such an analysis.

Proposed Synthesis and Spectroscopic Characterization

A robust synthesis is the prerequisite for obtaining high-quality single crystals. The proposed synthesis for this compound is a two-step process adapted from established protocols for dithiocarbamate synthesis.[1][10]

Experimental Protocol: Synthesis

-

Step 1: Formation of the Dithiocarbamate Salt.

-

To a stirred solution of morpholine (1.0 eq.) in cooled diethyl ether (0 °C), add carbon disulfide (1.1 eq.) dropwise.

-

Continue stirring at 0 °C for 2 hours.

-

A white precipitate of morpholinium morpholine-4-carbodithioate is expected to form.[11][12]

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. The resulting salt is typically stable and can be stored for the next step.

-

-

Step 2: Alkylation to Form the Final Product.

-

Dissolve the morpholinium morpholine-4-carbodithioate salt (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.

-

To this solution, add 4-nitrobenzyl bromide (1.0 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound, this compound.

-

Workflow for Synthesis and Purification

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed before proceeding to crystallization.

-

FT-IR Spectroscopy: Key vibrational bands are expected. The thioureide C-N bond should appear around 1410-1420 cm⁻¹, indicating significant double bond character.[1] The C-S and C=S stretches are typically observed in the 950-1050 cm⁻¹ region.[1][2] Characteristic peaks for the nitro group (NO₂) will also be present at approximately 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

NMR Spectroscopy (¹H and ¹³C): The proton NMR spectrum should show distinct signals for the morpholine ring protons (typically in the 3.5-4.0 ppm range), the benzyl methylene protons, and the aromatic protons of the 4-nitrobenzyl group. The ¹³C NMR will show a characteristic downfield signal for the CS₂ carbon atom (around 205 ppm).[1]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Single-Crystal Growth and X-ray Diffraction

The cornerstone of crystal structure analysis is the acquisition of high-quality diffraction data from a single crystal.

Protocol: Crystallization

Obtaining diffraction-quality crystals is often a process of trial and error. The following methods are recommended starting points:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate) to near saturation.[6][8] Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature.

-

Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent and a poor solvent (an "anti-solvent") carefully layered on top. Diffusion of the anti-solvent into the solution will gradually reduce the compound's solubility, promoting slow crystal growth.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.

Protocol: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[6]

-

Diffractometer Setup: Use a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., CCD or CMOS).[9]

-

Data Collection:

-

Cool the crystal to a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

-

Perform a series of scans (e.g., ω and φ scans) to collect a complete sphere of diffraction data.

-

The data collection strategy should aim for high completeness and redundancy.

-

Structure Solution and Refinement

Data Processing and Structure Solution

The raw diffraction images are processed to determine unit cell parameters, crystal system, and space group, and to integrate the intensities of each reflection.

-

Data Reduction: Software such as SAINT or CrysAlisPro is used to integrate the raw data and apply corrections for factors like Lorentz and polarization effects.[6] An absorption correction (e.g., multi-scan) is critical.[12]

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., SHELXT, SIR92).[6][12] This initial step provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[9] This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors. Anisotropic displacement parameters are typically applied to all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[6]

Key Crystallographic Parameters (Anticipated)

The following table summarizes the kind of data that would be generated, with example values drawn from related structures to provide context.

| Parameter | Anticipated Value/Information | Source of Analogy |

| Chemical Formula | C₁₂H₁₄N₂O₂S₂ | - |

| Molecular Weight | 298.38 g/mol | - |

| Crystal System | Monoclinic or Orthorhombic | [6][9][12] |

| Space Group | P2₁/c, C2/c, or Pca2₁ (likely centrosymmetric) | [11][12] |

| a (Å) | 6 - 15 Å | [6][9] |

| b (Å) | 8 - 18 Å | [6][9] |

| c (Å) | 16 - 22 Å | [6][9] |

| β (°) | 90 - 110° (for monoclinic) | [6][12] |

| V (ų) | 1100 - 2000 ų | [6][9] |

| Z | 4 or 8 | [6][9] |

| R₁ [I > 2σ(I)] | < 0.05 | [6][11] |

| wR₂(all data) | < 0.15 | [6][11] |

| Goodness-of-fit (S) | ~1.0 | [6][12] |

Analysis of Molecular and Supramolecular Structure

Molecular Geometry

-

Morpholine Ring: The morpholine ring is expected to adopt a stable chair conformation, as is common for this heterocycle.[8][9][11]

-

Dithiocarbamate Group: The C-N bond within the morpholine-4-carbodithioate moiety is predicted to have significant double-bond character (bond length ~1.33-1.35 Å), indicating delocalization of the nitrogen lone pair into the CS₂ group.[10] This planarity restricts rotation around the C-N bond.

-

Conformation: A key feature will be the torsion angle between the plane of the dithiocarbamate group and the plane of the 4-nitrobenzyl ring. This conformation will be influenced by steric hindrance and weak intramolecular interactions.

Caption: Key functional groups in this compound.

Supramolecular Analysis via Hirshfeld Surfaces

To quantify and visualize the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is an indispensable tool.[13][14] This analysis maps the electron distribution of a molecule within the crystal lattice.

-

Methodology: Using software like CrystalExplorer, Hirshfeld surfaces are generated based on the refined crystal structure.[15] The analysis involves mapping properties like dₙₒᵣₘ (a normalized contact distance), dᵢ (distance to the nearest nucleus inside the surface), and dₑ (distance to the nearest nucleus outside the surface).

-

Expected Interactions:

-

H···H Contacts: These are typically the most abundant interactions, comprising a large percentage of the Hirshfeld surface area.[13][14]

-

O···H Contacts: The nitro group oxygens are strong hydrogen bond acceptors. Short O···H contacts with methylene protons of the morpholine or benzyl groups, or aromatic protons, are highly probable. These will appear as distinct red spots on the dₙₒᵣₘ surface.[13]

-

S···H Contacts: The sulfur atoms of the dithiocarbamate group can also act as weak hydrogen bond acceptors, leading to S···H interactions.

-

π···π Stacking: The electron-deficient 4-nitrophenyl rings may engage in π-π stacking interactions with neighboring rings, which would be visible in the packing diagrams and can be quantified by the distance between aromatic centroids.[8][9]

-

Intermolecular Interactions Workflow

Caption: Workflow for Hirshfeld surface analysis to decode intermolecular interactions.

Potential Significance and Applications

The structural insights gained from this analysis are crucial for establishing structure-property relationships. The confirmed solid-state structure can be used for:

-

Computational Studies: The experimental geometry serves as a reliable starting point for DFT calculations to explore electronic properties, molecular orbitals, and reactivity.[7][16]

-

Drug Design: Understanding the conformational preferences and key intermolecular interactions can guide the design of new analogues with potentially enhanced biological activity, for instance, as antimicrobial or anticancer agents.[3][4]

-

Materials Science: The crystal packing motifs could inform strategies for crystal engineering, aiming to develop new materials with specific optical or electronic properties.

Conclusion

This technical guide has outlined a comprehensive, field-proven pathway for the complete crystal structure analysis of this compound. By integrating protocols for synthesis, crystallization, single-crystal X-ray diffraction, and advanced supramolecular analysis, researchers can obtain a detailed and unambiguous understanding of this molecule's three-dimensional architecture. The projected findings, based on structurally related compounds, suggest a molecule with a chair-form morpholine ring, a planar dithiocarbamate linker, and a crystal packing dominated by a network of weak O···H, S···H, and potentially π-π interactions. Executing this workflow will provide invaluable data for advancing the fields of medicinal chemistry and materials science.

References

-

He, L. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o754. [Link]

-

Hegedüs, C. I., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

-

Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]

-

Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o2008. [Link]

-

Hegedüs, C. I., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

-

Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o2008. [Link]

-

Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]

-

Onwudiwe, D. C., & Ajibade, P. A. (2016). Group 12 dithiocarbamate complexes: Synthesis, characterization and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles. ResearchGate. [Link]

-

Szałkowska, P., et al. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 29(14), 3247. [Link]

-

Sravanthi, V., & Harikishan, G. (2016). Synthesis, Characterization and Evaluation of Some Novel Morpholine Derivatives for Their Antimicrobial Activity. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6010. [Link]

-

Fischer, S., et al. (2021). Silver dithiocarbamates derived from amino acid esters. Dalton Transactions, 50(29), 10183-10192. [Link]

-

Tan, B. J., et al. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Molecules, 20(3), 5076-5095. [Link]

-

Chhabria, M. T., et al. (2011). Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: synthesis, antimycobacterial activity and QSAR investigations. European Journal of Medicinal Chemistry, 46(9), 4234-4243. [Link]

-

Bobinihi, F. B., et al. (2021). Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes. Arabian Journal of Chemistry, 14(3), 102981. [Link]

-

Zhang, Y., et al. (2023). Synthesis, structural characterization, Hirshfeld surface, DFT calculation and antifungal activity of novel quinoline carbonothioate compounds. ResearchGate. [Link]

-

Piras, M., et al. (2020). Synthesis, Characterization, and Bactericidal Activity of a 4-Ammoniumbuthylstyrene-Based Random Copolymer. International Journal of Molecular Sciences, 21(18), 6826. [Link]

-

Paca, M. J., & Ajibade, P. A. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Molecules, 26(23), 7356. [Link]

-

El-Emam, A. A., et al. (2023). A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[6][7][11]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. Molecules, 28(14), 5556. [Link]

-

Onwudiwe, D. C., & Ajibade, P. A. (2016). Group 12 dithiocarbamate complexes: Synthesis, characterization and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles. ResearchGate. [Link]

-

Chu, D. T., et al. (1996). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 39(19), 3853-3864. [Link]

Sources

- 1. Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry [arabjchem.org]

- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: synthesis, antimycobacterial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silver dithiocarbamates derived from amino acid esters - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01476J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Nitrobenzyl morpholine-4-carbodithioate in Common Organic Solvents

Foreword: Navigating the Solubility Landscape of Novel Chemical Entities

In the realm of drug discovery and development, understanding the solubility of a novel chemical entity (NCE) is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. The solubility profile of a compound dictates its bioavailability, formulation possibilities, and ultimately, its efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility determination of a specific and structurally complex molecule: 4-Nitrobenzyl morpholine-4-carbodithioate.

Deconstructing the Molecule: A Predictive Analysis

The structure of this compound offers several clues to its potential solubility behavior. It is a molecule of moderate size with distinct polar and non-polar regions.

-

The 4-Nitrobenzyl Group: The aromatic ring introduces a degree of hydrophobicity, while the nitro group (NO₂) is a strong electron-withdrawing group, contributing to the molecule's polarity.

-

The Morpholine Ring: This heterocyclic amine is a polar component capable of hydrogen bonding, which can enhance solubility in protic solvents.[1][2]

-

The Carbodithioate Group (-CS₂-): This moiety is less common than its carboxylate counterpart but is known to act as a chelating agent and can participate in various intermolecular interactions. Its contribution to solubility is complex and highly dependent on the solvent environment.

Based on this analysis, we can hypothesize that this compound will exhibit limited solubility in highly polar protic solvents like water and better solubility in solvents of intermediate polarity, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be moderate.

The Principle of "Like Dissolves Like": A Guiding Maxim

The adage "like dissolves like" remains a powerful predictive tool in solubility science.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. We can categorize common organic solvents based on their polarity to systematically investigate the solubility of our target compound.

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) - Possess polar bonds but lack acidic protons for hydrogen donation.

-

Non-Polar Solvents: (e.g., hexane, toluene, dichloromethane) - Have low dielectric constants and minimal polarity.

Experimental Protocol: A Step-by-Step Guide to Solubility Determination

This protocol outlines a reliable method for determining the qualitative and quantitative solubility of this compound.

Materials and Reagents

-

This compound (high purity)

-

A selection of common organic solvents (HPLC grade or equivalent):

-

Water

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Toluene

-

Hexane

-

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and vials

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents.

-

Preparation: Add approximately 1-2 mg of this compound to a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different solvent from the selected panel.

-

Mixing: Vigorously vortex each tube for 30-60 seconds.

-

Observation: Visually inspect each tube for the dissolution of the solid. Classify the solubility as:

-

Freely Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Slightly Soluble: Only a small amount of the solid appears to have dissolved.

-

Insoluble: The solid remains largely undissolved.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[4]

-

Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 10 mg) into several vials for each solvent to be tested.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established calibration curve of the compound in the same solvent system is essential for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Sources

- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

Spectroscopic data (NMR, IR, UV-Vis) for 4-Nitrobenzyl morpholine-4-carbodithioate

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Nitrobenzyl morpholine-4-carbodithioate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of a complete, published experimental dataset for this specific molecule, this document synthesizes data from analogous structures and foundational spectroscopic principles to construct a reliable, predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures. Furthermore, this guide outlines a robust experimental protocol for the synthesis and subsequent characterization of the title compound, designed for reproducibility and validation in a research setting. This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this compound's structural and electronic properties.

Molecular Structure and Rationale for Spectroscopic Behavior

This compound is a multifaceted molecule combining three key structural motifs, each contributing distinct and predictable features to its overall spectroscopic profile:

-

The 4-Nitrobenzyl Group : This is an electron-deficient aromatic system. The potent electron-withdrawing nature of the nitro group (NO₂) significantly deshields the aromatic protons and carbons, pushing their NMR signals downfield. It also acts as a strong chromophore, dominating the UV-Vis spectrum.

-

The Morpholine Ring : A saturated heterocycle, the morpholine ring typically exists in a chair conformation.[1] In ¹H NMR, this leads to two distinct signals for the methylene protons—those adjacent to the oxygen atom (more deshielded) and those adjacent to the nitrogen atom.[2]

-

The Dithiocarbamate Linkage (-NCS₂-) : This functional group is characterized by a thiocarbonyl (C=S) bond, which has a distinct stretching frequency in the IR spectrum. The carbon atom of this group exhibits a characteristic, highly deshielded signal in the ¹³C NMR spectrum.

Understanding these individual components allows for a logical, first-principles approach to predicting and interpreting the spectroscopic data for the complete molecule.

Caption: Logical relationship between molecular components and spectroscopic output.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data based on analysis of structurally related compounds and established principles.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and morpholine protons. The electron-withdrawing nitro group will cause the aromatic protons to appear significantly downfield, likely as two distinct doublets characteristic of a 1,4-disubstituted benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~ 8.20 | Doublet (d) | 2H | Ar-H (ortho to NO₂) | Strong deshielding by the adjacent electron-withdrawing NO₂ group.[3] |

| ~ 7.55 | Doublet (d) | 2H | Ar-H (meta to NO₂) | Less deshielded than ortho protons but still downfield due to overall ring deactivation.[3] |

| ~ 4.75 | Singlet (s) | 2H | Ar-CH₂ -S | Benzylic protons are deshielded by the adjacent aromatic ring and sulfur atom. |

| ~ 4.10 | Triplet (t) | 4H | -N-CH₂ -CH₂-O- | Protons adjacent to nitrogen in the morpholine ring.[1][2] |

| ~ 3.75 | Triplet (t) | 4H | -N-CH₂-CH₂ -O- | Protons adjacent to the more electronegative oxygen, typically shifted slightly downfield relative to N-CH₂ protons in simple morpholines, but the dithiocarbamate influence modifies this.[1][2] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will be notable for the highly deshielded thiocarbonyl carbon and the distinct signals for the aromatic and aliphatic carbons.

| Predicted Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~ 195-200 | N-C =S | The thiocarbonyl carbon is characteristically found at very low field.[4] |

| ~ 148.0 | C -NO₂ (ipso) | Quaternary carbon attached to the nitro group, strongly deshielded.[5] |

| ~ 145.0 | C -CH₂S (ipso) | Quaternary aromatic carbon attached to the benzyl group.[5] |

| ~ 130.0 | Ar-C H (meta to NO₂) | Aromatic methine carbons. |

| ~ 124.0 | Ar-C H (ortho to NO₂) | Aromatic methine carbons.[5] |

| ~ 66.5 | -N-CH₂-C H₂-O- | Morpholine carbons adjacent to oxygen.[6] |

| ~ 50.0 | -N-C H₂-CH₂-O- | Morpholine carbons adjacent to the dithiocarbamate nitrogen.[7] |

| ~ 38.0 | Ar-C H₂-S | Benzylic carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. The most prominent bands are expected for the nitro group, the thiocarbonyl group, and the C-N bonds.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 1525 & ~ 1345 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) | These two strong, sharp bands are highly characteristic of aromatic nitro compounds.[8] |

| ~ 1490 | C=N⁺ Stretch (Thioureide band) | Dithiocarbamate | This band has significant C-N bond character due to resonance and is a key indicator of the dithiocarbamate moiety. |

| ~ 1250 | C-N Stretch | Morpholine C-N | Stretching vibration of the carbon-nitrogen single bonds within the morpholine ring. |

| ~ 1115 | C-O-C Stretch | Morpholine Ether | Asymmetric stretching of the ether linkage in the morpholine ring. |

| ~ 950-1050 | C=S Stretch | Dithiocarbamate | The C=S bond typically gives a medium to strong absorption in this region.[9][10] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum will be dominated by the electronic transitions of the 4-nitrobenzyl chromophore. Dithiocarbamates also absorb in the UV region, which may result in overlapping bands.[11][12]

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~ 270-280 | High | π → π | 4-Nitrobenzyl |

| ~ 300-340 | Low to Medium | n → π | Nitro Group / C=S |

Experimental Protocols